Ethyl 2-cyanobenzoylformate

Description

BenchChem offers high-quality Ethyl 2-cyanobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyanobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

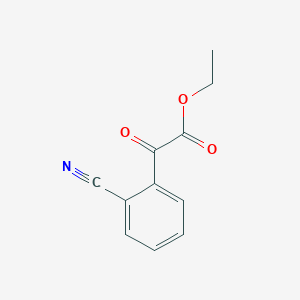

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-cyanophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIBICBTKBZBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641274 | |

| Record name | Ethyl (2-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228259-44-7 | |

| Record name | Ethyl (2-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Cyanobenzoylformate

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for ethyl 2-cyanobenzoylformate, an α-keto ester of significant interest as a versatile building block in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, critical process parameters, and underlying chemical principles that govern the synthesis. We present a preferred two-step, one-pot pathway commencing from 2-bromobenzonitrile via a Grignard reaction with diethyl oxalate, substantiated by established methodologies for α-keto ester synthesis.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this and structurally related compounds.

Introduction and Strategic Overview

Ethyl 2-cyanobenzoylformate is an aromatic α-keto ester, a class of compounds renowned for its utility in organic synthesis. The juxtaposition of the keto, ester, and nitrile functionalities provides multiple reaction handles for derivatization, making it a valuable intermediate for constructing complex heterocyclic scaffolds found in many pharmaceutical agents.

While numerous general methods exist for the synthesis of α-keto esters, a dedicated, optimized protocol for the ortho-cyano substituted benzoylformate is not extensively documented in readily available literature.[1][3][4] Therefore, this guide synthesizes information from established, reliable methodologies to construct a logical and field-proven synthetic strategy.

Several synthetic routes were considered:

-

Friedel-Crafts Acylation: Acylation of benzonitrile with an agent like ethyl oxalyl chloride. This route is often sensitive to the electronic effects of ring substituents, and the strong deactivating nature of the nitrile group can impede the reaction.[1]

-

Oxidation of Precursors: Oxidation of a corresponding α-hydroxy ester (ethyl 2-cyanomandelate). This requires the prior synthesis of the hydroxy ester, adding steps to the overall process.[4]

-

Acyl Cyanide Alcoholysis: Conversion of 2-cyanobenzoic acid to its acyl chloride, followed by reaction with a cyanide source to form 2-cyanobenzoyl cyanide, and subsequent alcoholysis with ethanol.[2] While feasible, this multi-step process can be cumbersome.

-

Grignard Reagent Acylation: The reaction of an organometallic reagent, such as a Grignard reagent derived from a halo-benzonitrile, with diethyl oxalate. This method is frequently cited for its versatility, efficiency, and often proceeds in a single pot.[1][2]

Based on an analysis of efficiency, reagent availability, and robustness, this guide will focus on the Grignard reagent acylation pathway , which represents the most direct and reliable approach.

Recommended Synthesis Pathway: Grignard Reagent Acylation

The selected pathway involves two primary transformations conducted sequentially in a single reaction vessel:

-

Formation of the Grignard Reagent: 2-cyanophenylmagnesium bromide is prepared from 2-bromobenzonitrile and magnesium turnings.

-

Acylation with Diethyl Oxalate: The freshly prepared Grignard reagent is reacted in situ with diethyl oxalate at low temperature to yield the target compound, ethyl 2-cyanobenzoylformate.

This one-pot approach is highly efficient as it avoids the isolation of the highly reactive and moisture-sensitive Grignard reagent.

Visualizing the Workflow

The logical flow of the synthesis is depicted below.

Caption: One-pot synthesis of ethyl 2-cyanobenzoylformate via a Grignard pathway.

Mechanistic Rationale and Causality

The success of this synthesis hinges on careful control of the reaction conditions, which is dictated by the mechanism.

-

Grignard Formation: The reaction of 2-bromobenzonitrile with magnesium metal in an anhydrous ether solvent (like THF) forms the organomagnesium halide. This step is critically dependent on anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. The nitrile group is generally compatible with Grignard formation, although its electron-withdrawing nature can make the initiation slightly more challenging than with simple aryl halides.

-

Acylation: The Grignard reagent is a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The key to isolating the α-keto ester is to prevent a second addition of the Grignard reagent to the ketone carbonyl of the product. This is achieved through two critical experimental choices:

-

Low Temperature: The reaction is conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath). At this temperature, the initial tetrahedral intermediate formed after the first nucleophilic attack is stable.

-

Stoichiometry and Quenching: Upon completion of the first addition, the reaction is quenched with an acidic aqueous solution while still cold. This protonates the intermediate and hydrolyzes the unreacted starting materials, preventing the temperature from rising and allowing the second addition to occur. The resulting product is the desired α-keto ester.

-

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure synthesized from general methods for Grignard reactions with diethyl oxalate.[1][2] All operations should be performed by trained personnel in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |

| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 | 50 | Ensure dryness. |

| Magnesium Turnings | Mg | 24.31 | 60 (1.2 eq) | Activate if necessary (e.g., iodine). |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 65 (1.3 eq) | Distill before use. |

| Anhydrous THF | C₄H₈O | - | ~250 mL | Dry over sodium/benzophenone. |

| Iodine | I₂ | - | 1 small crystal | For Grignard initiation. |

| 1 M Hydrochloric Acid | HCl | - | ~150 mL | For quenching. |

| Saturated NaCl (aq) | NaCl | - | ~100 mL | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | - | As needed | For drying organic layer. |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

-

Grignard Reagent Formation:

-

Place the magnesium turnings (1.46 g, 60 mmol) into the reaction flask. Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-bromobenzonitrile (9.10 g, 50 mmol) in 100 mL of anhydrous THF.

-

Add approximately 10 mL of the 2-bromobenzonitrile solution to the magnesium turnings. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.

-

-

Acylation Reaction:

-

Cool the flask containing the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Prepare a solution of freshly distilled diethyl oxalate (9.50 g, 65 mmol) in 50 mL of anhydrous THF.

-

Add the diethyl oxalate solution dropwise to the cold, stirred Grignard solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

-

Workup and Purification:

-

While maintaining the cold temperature, slowly quench the reaction by adding 150 mL of pre-chilled 1 M HCl (aq) dropwise.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield ethyl 2-cyanobenzoylformate as a pale yellow oil or low-melting solid.

-

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process checks and characterization of the final product.

-

Reaction Monitoring: The progress of the Grignard formation can be qualitatively assessed by the consumption of magnesium. The acylation step can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture and comparing it to the starting materials.

-

Product Characterization: The identity and purity of the final product, ethyl 2-cyanobenzoylformate, must be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the ethyl ester group, and the distinct carbonyl carbons (keto and ester).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitrile (C≡N) stretch (~2230 cm⁻¹), the ester carbonyl (C=O) stretch (~1730 cm⁻¹), and the ketone carbonyl (C=O) stretch (~1690 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₀H₉NO₃, MW = 191.18 g/mol ).[5]

-

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. [Link]

-

Weinstock, L. M., Currie, R. B., & Lovell, A. V. (1981). A General, One-Step Synthesis of α-Keto Esters. Synthetic Communications, 11(12), 943-946. [Link]

-

Methods for the Synthesis of α-Keto Esters. (2021). ResearchGate. [Link]

-

Synthesis of α-keto carboxylic acid, ester and amide by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

-

Nemoto, H., et al. (2007). (Cyanomethylene)phosphoranes as Novel Carbonyl 1,1-Dipole Synthons: An Efficient Synthesis of .alpha.-Keto Acids, Esters, and Amides. The Journal of Organic Chemistry. [Link]

-

Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, Coll. Vol. 3, p.114. [Link]

-

Ethyl 2-cyanobenzoate. PubChem. [Link]

Sources

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 5. Ethyl 2-cyanobenzoate | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(2-cyanophenyl)-2-oxoacetate

Executive Summary: This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(2-cyanophenyl)-2-oxoacetate. A critical clarification of its nomenclature and identification is presented, followed by an in-depth analysis of its physicochemical characteristics, spectroscopic profile, and chemical reactivity. The document is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and pharmaceutical development.

Nomenclature and Identification

A point of initial clarification is necessary regarding the identity of the topic compound. The common name "Ethyl 2-cyanobenzoylformate" is often used, however, the more precise IUPAC name is Ethyl 2-(2-cyanophenyl)-2-oxoacetate . Furthermore, it is crucial to distinguish this compound from its isomers, such as Ethyl 4-cyanobenzoylformate.

The correct CAS number for Ethyl 2-(2-cyanophenyl)-2-oxoacetate is 228259-44-7 [1][2][3]. It is imperative that researchers use this CAS number to ensure the procurement of the correct chemical entity.

Chemical Structure

Figure 1: Chemical structure of Ethyl 2-(2-cyanophenyl)-2-oxoacetate.

Physicochemical Properties

The physicochemical properties of Ethyl 2-(2-cyanophenyl)-2-oxoacetate are summarized in the table below. It should be noted that some of these properties are predicted values from chemical supplier databases due to a lack of comprehensive experimental data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1][4] |

| Molecular Weight | 203.19 g/mol | [1][4] |

| CAS Number | 228259-44-7 | [1] |

| MDL Number | MFCD01319612 | [4] |

| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [3] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | Not specified, likely a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthesis and Manufacturing

While specific, detailed synthetic procedures for Ethyl 2-(2-cyanophenyl)-2-oxoacetate are not widely published, a plausible and efficient route involves the Friedel-Crafts acylation of 2-cyanobenzonitrile. This method is a cornerstone of aromatic ketone synthesis and is well-suited for the introduction of the α-keto ester moiety.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of 2-cyanobenzonitrile with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2].

Figure 2: Proposed synthesis of Ethyl 2-(2-cyanophenyl)-2-oxoacetate.

Causality behind Experimental Choices:

-

Choice of Reactants: 2-Cyanobenzonitrile provides the core aromatic ring with the ortho-cyano group. Ethyl oxalyl chloride is the acylating agent that introduces the desired ethyl glyoxylate moiety[5].

-

Lewis Acid Catalyst: A strong Lewis acid like AlCl₃ is necessary to activate the ethyl oxalyl chloride, forming a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution[6].

-

Inert Solvent: A non-reactive solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) is used to prevent side reactions with the catalyst or reactants[7].

-

Aqueous Workup: This step is crucial to quench the reaction and to remove the aluminum salts and any unreacted starting materials.

Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra for this specific compound, the following analysis is based on established principles of spectroscopy and data from analogous aromatic α-keto esters[8][9][10][11][12].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl ester protons.

-

Aromatic Protons (4H): These would appear in the range of δ 7.5-8.2 ppm. Due to the ortho- and meta- couplings, a complex multiplet pattern is expected.

-

Ethyl Group (5H):

-

A quartet at approximately δ 4.4 ppm, corresponding to the -OCH₂- protons, split by the adjacent methyl group.

-

A triplet at approximately δ 1.4 ppm, corresponding to the -CH₃ protons, split by the adjacent methylene group.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide key information about the carbon framework.

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region:

-

Ester carbonyl (C=O) around δ 160-165 ppm.

-

Keto carbonyl (C=O) around δ 180-190 ppm.

-

-

Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.

-

Aromatic Carbons: Six signals are expected in the δ 125-140 ppm region, with quaternary carbons appearing as weaker signals.

-

Ethyl Group Carbons:

-

-OCH₂- carbon at approximately δ 62 ppm.

-

-CH₃ carbon at approximately δ 14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹[1].

-

C=O Stretches: Two strong absorption bands are expected:

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ associated with the ester C-O bond.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the following would be anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 203, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 158.

-

Loss of the ethyl group (-C₂H₅) to give a fragment at m/z = 174.

-

Formation of the 2-cyanobenzoyl cation at m/z = 129.

-

Reactivity Profile

The chemical reactivity of Ethyl 2-(2-cyanophenyl)-2-oxoacetate is dictated by the interplay of its three functional groups: the α-keto ester, the aromatic nitrile, and the benzene ring.

-

α-Keto Ester Moiety: This is the most reactive part of the molecule. The two adjacent carbonyl groups render the keto-carbon highly electrophilic and susceptible to nucleophilic attack. This moiety can undergo a variety of reactions, including:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.

-

Reduction: The keto group can be selectively reduced to a hydroxyl group using mild reducing agents.

-

Nucleophilic Addition: A wide range of nucleophiles can add to the keto-carbonyl.

-

-

Nitrile Group: The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions[2][13]. It can also be reduced to a primary amine.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano and keto-ester groups will deactivate the ring and direct incoming electrophiles to the meta-position.

Figure 3: Hydrolysis of Ethyl 2-(2-cyanophenyl)-2-oxoacetate.

Applications in Drug Development

Both the α-keto ester and the cyanophenyl motifs are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds[14][15].

-

α-Keto Ester as a Bioactive Moiety: The α-keto ester functionality is a key component in a variety of enzyme inhibitors[14]. The electrophilic nature of the keto-carbonyl allows it to form covalent or non-covalent interactions with active site residues of target enzymes. Compared to α-keto acids, α-keto esters often exhibit improved membrane permeability and stability towards plasma esterases[14].

-

The Cyanophenyl Group in Pharmacophore Modeling: The cyano group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can modulate the electronic properties of the aromatic ring[15]. The cyanophenyl moiety is found in a number of approved drugs and is often used to enhance binding affinity and improve pharmacokinetic profiles[11]. The presence of both the α-keto ester and the 2-cyanophenyl group makes Ethyl 2-(2-cyanophenyl)-2-oxoacetate an interesting scaffold for the development of novel therapeutics.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Ethyl 2-(2-cyanophenyl)-2-oxoacetate is not widely available, data for structurally related compounds and general chemical safety principles suggest the following:

-

GHS Hazard Statements (Predicted): Based on similar compounds, it may be classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash affected areas thoroughly with water.

-

It is strongly recommended to consult the supplier-specific SDS before handling this compound.

References

-

Angene Chemical. Ethyl 2-(2-cyanophenyl)-2-oxoacetate(CAS# 228259-44-7). [Link]

-

Costantino, G., & Macchiarulo, A. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3565–3599. [Link]

-

Terada, M., Soga, K., & Momiyama, N. (2008). Enantioselective Activation of Aldehydes by Chiral Phosphoric Acid Catalysts in Aza-Ene Type Reaction of Glyoxylate with Enecarbamates. Angewandte Chemie International Edition, 47(23), 4122-4125. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. [Link]

-

Chemistry Steps. Nitriles to Esters. [Link]

-

Chemistry Steps. Reactions of Nitriles. [Link]

-

Rieke Metals. Ethyl 2-cyanobenzoylformate 228259-44-7. [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

Tanimoto, H., & Ouchi, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5966. [Link]

-

Bak, B. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

-

Jasim, M. A., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 668-672. [Link]

-

Sciencemadness.org. Problem with Friedel Crafts acylation using Oxalyl chloride. [Link]

-

Kumar, A., et al. (2015). Structure Based Design, Synthesis, Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Novel Cyclophilin D Inhibitors. PLoS ONE, 10(4), e0123726. [Link]

-

ResearchGate. A pharmacophore model used to screen for potential active compounds.... [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

MDPI. Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. [Link]

-

Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Kandeel, M., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 664. [Link]

-

Organic Syntheses. 6-Chloro-1-hexene. [Link]

-

ResearchGate. Pharmacophore modeling and its applications. [Link]

- Google Patents.

-

Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-1574. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

- Google Patents.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi-component Reactions. [Link]

-

Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Medicinal Chemistry Research, 30(8), 1447-1467. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

ResearchGate. Application of Nitrile in Drug Design. [Link]

-

PubChem. Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate. [Link]

Sources

- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 12. youtube.com [youtube.com]

- 13. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solved Draw the structure of the organic productis) of the | Chegg.com [chegg.com]

An In-depth Technical Guide to Ethyl 2-cyanobenzoylformate (CAS 228259-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanobenzoylformate, with the CAS registry number 228259-44-7, is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates an α-keto ester and a benzonitrile moiety, positioning it as a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic architectures. The presence of multiple reactive centers—the ester, the ketone, and the nitrile—offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, outlines a logical synthetic approach, predicts its reactivity with various reagents, and discusses its potential applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ethyl 2-cyanobenzoylformate is essential for its effective handling, application in synthesis, and purification. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source/Rationale |

| CAS Number | 228259-44-7 | Registry Number |

| Molecular Formula | C₁₁H₉NO₃ | - |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | Ethyl 2-(2-cyanophenyl)-2-oxoacetate | - |

| Appearance | Predicted to be a solid or high-boiling liquid | Based on related benzoylformates and cyanobenzoates. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) and sparingly soluble in water. | General solubility of polar organic molecules. |

| Boiling Point | Predicted to be >300 °C at atmospheric pressure | Based on the boiling point of the isomeric Ethyl 4-cyanobenzoylformate (313 °C). |

| Density | Predicted to be ~1.18 g/mL at 25 °C | Based on the density of the isomeric Ethyl 4-cyanobenzoylformate.[2] |

Synthesis of Ethyl 2-cyanobenzoylformate

Proposed Synthetic Pathway: Acylation of 2-Cyanobenzoyl Cyanide

A robust method for the synthesis of α-keto esters involves the reaction of an acyl cyanide with an alcohol. This approach is proposed for the synthesis of Ethyl 2-cyanobenzoylformate.

Reaction Scheme:

Sources

- 1. Sci-Hub. Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives / Journal of Molecular Structure, 2019 [sci-hub.box]

- 2. Ethyl 2-(4-cyanophenyl)-2-oxoacetate | CAS 302912-31-8 | Chemical-Suppliers [chemical-suppliers.eu]

Spectroscopic data of Ethyl 2-cyanobenzoylformate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-cyanobenzoylformate: A Predictive and Methodological Approach

Abstract

Ethyl 2-cyanobenzoylformate is an α-ketoester functionalized with a nitrile group on a benzene scaffold. Its unique combination of reactive moieties—an ester, a ketone, a nitrile, and an aromatic ring—makes it a potentially valuable, yet underexplored, intermediate for the synthesis of complex heterocyclic compounds in medicinal chemistry and materials science. The precise structural confirmation of such molecules is paramount, relying on a synergistic application of modern spectroscopic techniques. This guide provides a comprehensive, predictive analysis of the spectroscopic data for Ethyl 2-cyanobenzoylformate, intended to serve as a foundational resource for researchers engaged in its synthesis and application. By leveraging established principles and spectral data from analogous structures, we present the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, this document details the standardized, self-validating experimental protocols required to obtain and verify this data empirically, fulfilling the rigorous demands of scientific integrity and reproducibility.

Introduction: The Structural and Synthetic Context

The field of drug development continually seeks novel molecular scaffolds that can serve as versatile building blocks. Ethyl 2-cyanobenzoylformate, with its ortho-disubstituted aromatic ring, presents a compelling case. The vicinal arrangement of the cyano and the ethyl glyoxalate groups offers a rich platform for cyclization reactions, potentially leading to quinoline, isoquinoline, or other fused heterocyclic systems of pharmacological interest. The benzoylformate moiety itself is a key structural element in various bioactive compounds[1].

The unequivocal characterization of such a molecule is the bedrock of its synthetic utility. Any ambiguity in its structure could lead to unforeseen reaction pathways and impure products, compromising downstream applications. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for validating molecular identity. This guide aims to:

-

Present a detailed, predictive spectroscopic profile of Ethyl 2-cyanobenzoylformate.

-

Explain the causality behind the experimental choices for each analytical technique.

-

Provide robust, step-by-step protocols for acquiring high-fidelity spectroscopic data.

-

Illustrate the logical workflows that connect raw data to a confirmed molecular structure.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 2-cyanobenzoylformate (C₁₁H₉NO₃) dictates its spectroscopic signature. The molecule's key features include an ethyl ester group, an α-ketone, a nitrile group, and a 1,2-disubstituted benzene ring.

Molecular Formula : C₁₁H₉NO₃ Molecular Weight : 203.19 g/mol [2] IUPAC Name : ethyl 2-(2-cyanophenyl)-2-oxoacetate

Below is a diagram of the molecule with atom numbering for NMR assignment purposes.

Caption: Structure of Ethyl 2-cyanobenzoylformate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Experimental Causality

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Choice : The standard experiment involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), which is chemically inert and has a well-known residual signal for calibration. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra[3]. A high-field spectrometer (e.g., 400-500 MHz) is chosen to maximize signal dispersion and resolution, which is critical for resolving the complex multiplets expected in the aromatic region.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal four distinct sets of signals corresponding to the aromatic protons and the ethyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | Multiplet (m) | 4H | Ar-H | The aromatic protons will appear in the typical downfield region. Due to the electron-withdrawing nature of the cyano and ketoester groups, their signals will be complex and spread over a range, reflecting complex spin-spin coupling. Data from similar aromatic esters and nitriles support this range[3][4]. |

| ~ 4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). This is a characteristic signal for an ethyl ester[4]. |

| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are shifted upfield. They are split into a triplet by the two neighboring methylene protons[4]. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, one for each unique carbon atom in the molecule. Quaternary carbons (those without attached protons) will typically show weaker signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 185 - 195 | Ar-C =O (Ketone) | The ketone carbonyl carbon is highly deshielded and appears significantly downfield. This range is typical for α-keto carbonyls[5]. |

| ~ 160 - 165 | O-C =O (Ester) | The ester carbonyl carbon is also downfield but generally appears upfield relative to a ketone carbonyl[5][6]. |

| ~ 125 - 140 | C -Ar (Aromatic) | Six distinct signals are expected for the aromatic carbons. The carbon attached to the cyano group and the one attached to the ketoester group will be quaternary and shifted based on substituent effects. |

| ~ 115 - 120 | C ≡N (Nitrile) | The nitrile carbon signal appears in a characteristic region, distinct from aromatic or carbonyl carbons[5]. |

| ~ 62 - 65 | -O-CH₂ -CH₃ | The methylene carbon, being attached to an electronegative oxygen, is found in this typical range for ethyl esters[7]. |

| ~ 14 | -O-CH₂-CH₃ | The terminal methyl carbon is an aliphatic carbon and appears far upfield[7]. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Weigh approximately 5-10 mg of Ethyl 2-cyanobenzoylformate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Instrument Setup : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 16 scans, 2-second relaxation delay).

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate them by setting the TMS signal to 0.00 ppm (¹H) or the central peak of the CDCl₃ triplet to 77.16 ppm (¹³C). Integrate the ¹H signals.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Principles and Diagnostic Utility

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an exceptionally powerful tool for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.

Experimental Choice : Attenuated Total Reflectance (ATR) FTIR is the preferred method for solid or liquid samples. It is fast, requires minimal sample preparation, and provides high-quality data. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond), and the spectrum is collected.

Predicted IR Absorption Bands

The IR spectrum of Ethyl 2-cyanobenzoylformate will be dominated by strong absorptions from its multiple polar functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100 - 3000 | C-H Stretch | Aromatic | Characteristic stretching frequency for sp² C-H bonds[8]. |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) | Characteristic stretching frequency for sp³ C-H bonds[8]. |

| ~ 2230 - 2210 | C≡N Stretch | Nitrile | The nitrile triple bond has a very sharp and distinct absorption in this region, which is often free of other signals[9]. |

| ~ 1735 - 1715 | C=O Stretch | α,β-unsaturated Ester | Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ester. This will be a very strong, sharp peak[10]. |

| ~ 1700 - 1680 | C=O Stretch | Aryl Ketone | The ketone carbonyl stretch, also conjugated, will appear as another very strong peak, likely close to the ester C=O, potentially appearing as a shoulder or a resolved doublet[11]. |

| ~ 1600, 1450 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring itself. |

| ~ 1300 - 1000 | C-O Stretch | Ester | Esters show strong, characteristic C-O stretching bands in the fingerprint region[10]. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan : Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application : Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition : Lower the ATR press to ensure good contact. Acquire the sample spectrum (typically by co-adding 16 or 32 scans).

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Principles of Molecular Mass Determination and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, causing the molecule to form a molecular ion (M⁺˙) and various fragment ions. The mass of the molecular ion confirms the molecular weight, while the pattern of fragment ions provides a molecular fingerprint that helps deduce the structure.

Experimental Choice : Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules. The GC separates the compound from any impurities, and the EI source provides reproducible fragmentation patterns that can be compared to spectral libraries[12].

Predicted Mass Spectrum

Exact Mass : 203.05824 Da Molecular Ion (M⁺˙) : A peak at m/z = 203 is expected, corresponding to the intact molecule minus one electron.

Predicted Key Fragmentation Patterns :

| Predicted m/z | Fragment Ion | Rationale |

| 175 | [M - C₂H₄]⁺˙ | McLafferty rearrangement, a common fragmentation for ethyl esters. |

| 158 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical is a classic fragmentation pathway for ethyl esters, resulting in a stable acylium ion. This is expected to be a prominent peak[13]. |

| 130 | [C₈H₄NO]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 158 fragment. |

| 102 | [C₇H₄N]⁺ | Loss of another CO molecule, or direct fragmentation from the aromatic ring, leading to the cyanophenyl cation. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method : Inject 1 µL of the solution into the GC-MS. Use a standard nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Method : Use a standard EI source at 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis : Identify the GC peak corresponding to the compound. Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions.

Caption: Workflow for GC-MS analysis.

Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The power of spectroscopic characterization lies in the integration of data from multiple, orthogonal methods. This creates a self-validating system where each piece of data corroborates the others.

The final confirmation of Ethyl 2-cyanobenzoylformate's structure is achieved by cross-referencing all predicted data points.

Caption: Integrated approach for structural confirmation.

-

MS confirms the molecular formula C₁₁H₉NO₃ via the molecular ion peak at m/z 203.

-

IR confirms the presence of the key functional groups: nitrile (C≡N), two distinct carbonyls (C=O), an ester (C-O), and an aromatic ring.

-

NMR provides the final, unambiguous proof of the structure. ¹H NMR confirms the presence and connectivity of the ethyl group and the four aromatic protons. ¹³C NMR confirms the presence of all 11 carbons, including the distinct signals for the ketone, ester, and nitrile carbons.

Conclusion

The structural elucidation of a novel or complex organic molecule like Ethyl 2-cyanobenzoylformate is a systematic process grounded in the principles of spectroscopy. This guide has provided a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, supported by data from analogous compounds and established spectroscopic theory. The accompanying experimental protocols offer a standardized pathway for the empirical validation of these predictions. For researchers in synthetic chemistry and drug development, this integrated, multi-technique approach is indispensable, ensuring the absolute structural integrity of key molecular building blocks and paving the way for their successful application in creating new chemical entities.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53696. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(2-thienyl)cyclopropanecarboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyanobenzoate. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 4-cyanobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

YouTube. (2023). Interpretation of two sample infrared spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ETHYL 4-CYANOBENZOYLFORMATE | 302912-31-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Ethyl cyanoacetate [webbook.nist.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Ethyl 2-cyanobenzoate | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 4-cyanobenzoate [webbook.nist.gov]

A Framework for the Theoretical Elucidation of Ethyl 2-Cyanobenzoylformate: A Technical Guide for Drug Discovery and Molecular Design

Introduction: The Untapped Potential of a Multifunctional Scaffold

This technical guide, therefore, serves as a forward-looking framework, outlining a comprehensive theoretical protocol to characterize Ethyl 2-cyanobenzoylformate. By leveraging established computational methodologies, we can predict its structural, electronic, and reactive properties, thereby unlocking its potential for applications in medicinal chemistry and materials science. The protocols detailed herein are designed to be self-validating and are grounded in methodologies that have been successfully applied to analogous molecular systems.

A Proposed Theoretical Investigation Framework

To fully characterize Ethyl 2-cyanobenzoylformate in silico, a multi-faceted approach employing quantum chemical calculations is proposed. Density Functional Theory (DFT) is the cornerstone of this framework, offering a favorable balance between computational cost and accuracy for molecules of this size.

Computational Methodology: The Bedrock of a Robust Study

The initial and most critical step is the selection of an appropriate theoretical model. Based on successful studies of similar aromatic and cyano-containing compounds, the following is recommended:

-

Theoretical Method: Density Functional Theory (DFT) is the method of choice. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its proven track record in accurately predicting the geometric and electronic properties of organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is advised. The inclusion of diffuse functions (+) is crucial for describing the electron distribution in systems with lone pairs and potential weak interactions, while the polarization functions (d,p) account for the non-uniform distortion of electron clouds, which is essential for an accurate description of bonding.

All calculations should be performed using a validated quantum chemistry software package like Gaussian, ORCA, or Spartan.

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

The initial 3D structure of Ethyl 2-cyanobenzoylformate will be built using a molecular editor.

-

A full geometry optimization will be performed in the gas phase using the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed. The absence of imaginary frequencies will confirm that the structure is a stable conformer.

-

-

Spectroscopic Analysis Simulation:

-

FT-IR Spectroscopy: The vibrational frequencies will be calculated from the optimized geometry. The resulting theoretical infrared spectrum can be visualized and compared with experimental data for structural validation. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the 1H and 13C NMR chemical shifts. These theoretical shifts, referenced against a standard like Tetramethylsilane (TMS), are invaluable for confirming the molecular structure.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.

-

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

-

Visualization of the HOMO and LUMO electron density distributions will reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.

-

-

Molecular Electrostatic Potential (MEP) Analysis:

-

An MEP map will be generated by plotting the electrostatic potential on the molecule's electron density surface.

-

This analysis provides a visual representation of the charge distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This is crucial for predicting how the molecule will interact with other molecules and biological targets.

-

-

Reactivity Descriptors:

-

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) will be calculated. These parameters provide quantitative measures of the molecule's reactivity.

-

Workflow for Theoretical Characterization

Caption: A workflow diagram illustrating the proposed DFT-based theoretical study of Ethyl 2-cyanobenzoylformate.

Potential Application in Drug Discovery: Molecular Docking

Given the presence of functional groups capable of hydrogen bonding and other non-covalent interactions, Ethyl 2-cyanobenzoylformate is a candidate for investigation as a ligand for biological targets. A molecular docking study can provide initial insights into its potential as a drug-like molecule.

Molecular Docking Protocol

-

Target Selection: A suitable protein target would need to be identified. For a molecule with this structure, potential targets could include enzymes where a benzoylformate scaffold can act as a mimic of a natural substrate, such as certain dehydrogenases or reductases.

-

Ligand and Receptor Preparation:

-

The optimized 3D structure of Ethyl 2-cyanobenzoylformate from the DFT calculations will be used.

-

The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands will be removed, and hydrogen atoms will be added.

-

-

Docking Simulation:

-

Software such as AutoDock, Glide, or GOLD will be used to perform the docking calculations.

-

A grid box will be defined around the active site of the protein.

-

The software will then explore various conformations and orientations of the ligand within the active site, scoring them based on a defined scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The predicted binding energies will be analyzed to identify the most favorable binding poses.

-

The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein will be visualized and analyzed to understand the binding mode.

-

Molecular Docking Workflow

Caption: A generalized workflow for performing molecular docking studies with Ethyl 2-cyanobenzoylformate.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Predicted Physicochemical and Electronic Properties

| Property | Predicted Value |

| Optimized Energy (Hartree) | Calculated Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Electrophilicity Index (ω) | Calculated Value |

Table 2: Comparison of Key Theoretical and Experimental Spectroscopic Data

| Spectroscopic Data | Theoretical Value | Experimental Value (if available) |

| FT-IR (cm⁻¹) | ||

| C≡N stretch | Calculated Value | |

| C=O (keto) stretch | Calculated Value | |

| C=O (ester) stretch | Calculated Value | |

| ¹³C NMR (ppm) | ||

| C≡N | Calculated Value | |

| C=O (keto) | Calculated Value | |

| C=O (ester) | Calculated Value | |

| Aromatic Carbons | Calculated Values |

Conclusion: A Roadmap for Future Research

This guide provides a comprehensive theoretical framework for the in-depth study of Ethyl 2-cyanobenzoylformate. By following these protocols, researchers can gain valuable insights into the molecule's fundamental properties, which are currently not documented in the scientific literature. The proposed DFT calculations will elucidate its structural and electronic characteristics, while molecular docking simulations can offer a preliminary assessment of its potential bioactivity. This combined in silico approach serves as a cost-effective and efficient first step in evaluating the potential of Ethyl 2-cyanobenzoylformate for applications in drug discovery and materials science, paving the way for future experimental validation and development.

References

-

PubChem. Ethyl 2-cyanobenzoate. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc.

- Neese, F. (2012). The ORCA program system.

- Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

- Friesner, R. A., et al. (2004). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.

- Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727-748.

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyanobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanobenzoylformate is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation. Three main strategies are discussed in detail: the Sandmeyer reaction starting from ethyl 2-aminobenzoylformate, nucleophilic aromatic substitution on ethyl 2-chlorobenzoylformate, and the direct esterification of 2-cyanobenzoyl chloride. For each route, this guide delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of their respective advantages and limitations in terms of yield, scalability, and starting material accessibility. The information is intended to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction

Ethyl 2-cyanobenzoylformate, also known as ethyl 2-cyanophenylglyoxylate, is a bifunctional molecule featuring a reactive α-ketoester moiety and a cyano group on the aromatic ring. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of organic compounds. Its applications span from the construction of complex heterocyclic systems to the development of novel pharmaceutical agents. The strategic placement of the cyano group at the ortho position offers opportunities for subsequent chemical transformations, further enhancing its synthetic utility.

The efficient and scalable synthesis of ethyl 2-cyanobenzoylformate is, therefore, a topic of significant interest to the chemical and pharmaceutical research communities. This guide aims to provide a detailed and practical overview of the most viable methods for its preparation, enabling researchers to make informed decisions when incorporating this valuable intermediate into their synthetic endeavors.

Synthetic Strategies

The synthesis of ethyl 2-cyanobenzoylformate can be approached through several distinct chemical transformations. This guide will focus on three primary and logically sound strategies:

-

The Sandmeyer Reaction: A classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): A powerful technique for the displacement of a leaving group on an activated aromatic ring with a nucleophile.

-

From 2-Cyanobenzoyl Chloride: A direct and often high-yielding approach involving the esterification of a pre-functionalized acyl chloride.

Each of these routes will be explored in detail, including a discussion of the reaction mechanism, a summary of key reaction parameters, and a step-by-step experimental protocol.

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of primary aromatic amines into a variety of functional groups, including nitriles.[1][2][3] This transformation proceeds through the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst.[4]

Reaction Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The process is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the cyanide anion coordinated to the copper(II) species to yield the desired benzonitrile and regenerate the copper(I) catalyst.

Logical Flow of the Sandmeyer Reaction

Caption: General workflow for the Sandmeyer reaction synthesis.

Comparative Data for the Sandmeyer Reaction Route

| Parameter | Conditions / Value |

| Starting Material | Ethyl 2-aminobenzoylformate |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide |

| Temperature | 0-5 °C (Diazotization), 50-60 °C (Cyanation) |

| Typical Reaction Time | 1-3 hours |

| Reported Yield | Moderate to good (typically 50-70%) |

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of Ethyl 2-aminobenzoylformate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 2-aminobenzoylformate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.5 equivalents) in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.[5]

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing a nucleophile onto an aromatic ring by displacing a suitable leaving group, typically a halide.[6][7] For an SNAr reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[8] The carbonyl group of the ester at the ortho position in ethyl 2-chlorobenzoylformate can provide some activation, making this route plausible.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (cyanide ion) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Visualizing the SNAr Pathway

Caption: The addition-elimination mechanism of the SNAr reaction.

Comparative Data for the SNAr Route

| Parameter | Conditions / Value |

| Starting Material | Ethyl 2-chlorobenzoylformate |

| Key Reagents | Potassium cyanide or Sodium cyanide, aprotic polar solvent (e.g., DMSO) |

| Temperature | Elevated temperatures (e.g., 100-150 °C) are often required |

| Typical Reaction Time | Several hours to overnight |

| Expected Yield | Variable, highly dependent on substrate reactivity |

Experimental Protocol: Nucleophilic Aromatic Substitution

-

To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chlorobenzoylformate (1 equivalent) and a dry aprotic polar solvent such as dimethyl sulfoxide (DMSO).

-

Add finely powdered potassium cyanide or sodium cyanide (1.2-1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 100-150 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Route 3: From 2-Cyanobenzoyl Chloride

This is arguably the most direct route to ethyl 2-cyanobenzoylformate, provided that the starting material, 2-cyanobenzoyl chloride, is readily available. The reaction is a standard esterification of an acyl chloride with an alcohol.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step by a weak base (or another molecule of ethanol) yields the final ester product and hydrochloric acid.

Esterification Workflow

Caption: The nucleophilic acyl substitution mechanism for esterification.

Comparative Data for the Esterification Route

| Parameter | Conditions / Value |

| Starting Material | 2-Cyanobenzoyl chloride |

| Key Reagents | Ethanol, a non-nucleophilic base (e.g., pyridine or triethylamine) |

| Temperature | Typically room temperature or slightly elevated |

| Typical Reaction Time | 1-4 hours |

| Expected Yield | High to excellent (often >90%) |

Experimental Protocol: Esterification of 2-Cyanobenzoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzoyl chloride (1 equivalent) in a dry, inert solvent such as dichloromethane or diethyl ether.

-

Cool the solution in an ice bath.

-

Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) to the solution.

-

Slowly add anhydrous ethanol (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by distillation under reduced pressure or by column chromatography.

Conclusion

This technical guide has outlined three primary synthetic routes for the preparation of ethyl 2-cyanobenzoylformate. The choice of the most appropriate method will depend on several factors, including the availability and cost of the starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory.

-

The Sandmeyer reaction offers a viable route from a readily accessible amino precursor, although it involves the handling of diazonium salts and may result in moderate yields.

-

Nucleophilic aromatic substitution presents an alternative, but its success is contingent on the reactivity of the chloro-substituted starting material and may require harsh reaction conditions.

-

The esterification of 2-cyanobenzoyl chloride is the most direct and likely the highest-yielding method, provided that the acyl chloride is available.

It is recommended that researchers carefully evaluate these factors before selecting a synthetic strategy. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Sandmeyer reaction. In PubChem. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

IRIS-AperTO. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐hydroxymalonic acid derivatives via tandem oxidation and rearrangement by photo‐organic catalysis. Retrieved from [Link]

- Reaction Mechanism Notes. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from a document on nucleophilic substitution.

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

-

LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl 2-cyanobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanobenzoylformate, systematically known as ethyl 2-(2-cyanophenyl)-2-oxoacetate, is an organic compound featuring a distinct combination of functional groups: an ethyl ester, a ketone, and a nitrile. This unique trifecta of reactive sites makes it a molecule of significant interest in synthetic organic chemistry, potentially serving as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Its structural isomer, ethyl 4-cyanobenzoylformate, has been more extensively studied, and a comparative analysis provides valuable insights into the properties of the ortho-substituted compound. This guide offers a comprehensive overview of the known and predicted physical and chemical characteristics of Ethyl 2-cyanobenzoylformate, providing a foundational resource for its application in research and development.

Chemical Identity and Physical Properties

The fundamental identity of Ethyl 2-cyanobenzoylformate is established by its molecular structure, formula, and CAS registry number. While extensive experimental data on its physical properties is not widely available in the public domain, we can infer certain characteristics based on its structure and by comparison with its para-isomer, ethyl 2-(4-cyanophenyl)-2-oxoacetate.

| Property | Ethyl 2-cyanobenzoylformate (Predicted/Known) | Ethyl 2-(4-cyanophenyl)-2-oxoacetate (for comparison)[1] |

| Systematic Name | ethyl 2-(2-cyanophenyl)-2-oxoacetate | ethyl 2-(4-cyanophenyl)-2-oxoacetate |

| CAS Number | 228259-44-7[2] | 302912-31-8[1] |

| Molecular Formula | C₁₁H₉NO₃[2] | C₁₁H₉NO₃[1] |

| Molecular Weight | 203.19 g/mol [2] | 203.19 g/mol [1] |

| Appearance | Predicted to be a solid or high-boiling liquid | Light yellow to yellow liquid |

| Melting Point | Not available | Not available |

| Boiling Point | Predicted to be slightly lower than the para-isomer due to steric hindrance | 350.3 °C at 760 mmHg[1] |

| Density | Predicted to be similar to the para-isomer | 1.18 g/mL at 25 °C[1] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, methylene chloride) | Soluble in common organic solvents |

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 2-cyanobenzoylformate relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-cyanobenzoylformate is expected to show characteristic absorption bands for its three main functional groups:

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak is anticipated in the range of 2220-2240 cm⁻¹.

-

C=O Stretch (Ketone and Ester): Two strong absorption bands are expected in the carbonyl region. The aryl ketone carbonyl stretch is predicted around 1680-1700 cm⁻¹, while the α-keto ester carbonyl stretch should appear at a higher frequency, typically between 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): Strong C-O stretching vibrations are expected in the fingerprint region, between 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

-

Aromatic Protons (4H): The four protons on the disubstituted benzene ring are expected to appear as a complex multiplet in the downfield region, likely between 7.5 and 8.2 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

-

Ethyl Ester Protons (5H):

-

A quartet corresponding to the methylene protons (-OCH₂-) is expected around 4.4 ppm.

-

A triplet corresponding to the methyl protons (-CH₃) is predicted in the upfield region, around 1.4 ppm.

-

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom:

-

Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region. The ester carbonyl carbon is predicted around 160-165 ppm, and the ketone carbonyl carbon is expected to be further downfield, around 180-190 ppm.

-

Nitrile Carbon (C≡N): The nitrile carbon should appear in the range of 115-120 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (120-140 ppm), with the carbon attached to the cyano group and the carbon attached to the carbonyl group being the most downfield.

-

Ethyl Ester Carbons (2C):

-

The methylene carbon (-OCH₂-) is expected around 62 ppm.

-

The methyl carbon (-CH₃) will be in the upfield region, around 14 ppm.

-

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 203. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment at m/z = 158.

-

Loss of the ethyl group (-CH₂CH₃), leading to a fragment at m/z = 174.

-

Loss of carbon monoxide (CO) from the keto group.

-

The presence of the 2-cyanobenzoyl cation at m/z = 129.

Synthesis and Reactivity